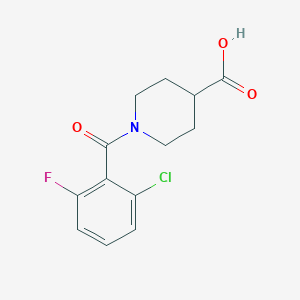![molecular formula C22H26ClN3O3 B254334 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione, also known as CC-115, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound has shown promise in inhibiting the activity of certain enzymes, which can have a positive impact on various physiological processes.
作用机制
3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione works by inhibiting the activity of mTORC1 and mTORC2, which are two complexes of the mammalian target of rapamycin (mTOR) pathway. This pathway is involved in various physiological processes, including cell growth, proliferation, and survival. By inhibiting the activity of mTORC1 and mTORC2, 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione can have a positive impact on these processes, which can be beneficial in treating various diseases.
Biochemical and Physiological Effects:
3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been shown to have anti-inflammatory properties, which could make it a potential treatment for autoimmune disorders.
实验室实验的优点和局限性
One advantage of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione is that it has been shown to be effective in inhibiting the activity of mTORC1 and mTORC2, which are two complexes of the mTOR pathway. Additionally, 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been shown to have anti-inflammatory properties, which could make it a potential treatment for autoimmune disorders. One limitation of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione is that it has not yet been studied extensively in clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several potential future directions for the study of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione. One area of research could focus on the development of more potent and selective inhibitors of mTORC1 and mTORC2. Additionally, future studies could investigate the potential use of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione in combination with other drugs for the treatment of various diseases. Finally, future studies could investigate the safety and efficacy of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione in clinical trials, which could provide valuable information about its potential use in humans.
合成方法
The synthesis of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione involves several steps, including the reaction of 3-chloro-1-cyclohexyl-1H-pyrrole-2,5-dione with 3-(1-piperidinylcarbonyl)aniline. The resulting compound is then purified and characterized using various analytical techniques.
科学研究应用
3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been studied extensively for its potential use in treating various diseases, including cancer, autoimmune disorders, and neurological disorders. In preclinical studies, 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been shown to have anti-inflammatory properties, which could make it a potential treatment for autoimmune disorders.
属性
产品名称 |
3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione |
|---|---|
分子式 |
C22H26ClN3O3 |
分子量 |
415.9 g/mol |
IUPAC 名称 |
3-chloro-1-cyclohexyl-4-[3-(piperidine-1-carbonyl)anilino]pyrrole-2,5-dione |
InChI |
InChI=1S/C22H26ClN3O3/c23-18-19(22(29)26(21(18)28)17-10-3-1-4-11-17)24-16-9-7-8-15(14-16)20(27)25-12-5-2-6-13-25/h7-9,14,17,24H,1-6,10-13H2 |
InChI 键 |
ZIRPSIIDTCCLAU-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)N4CCCCC4 |
规范 SMILES |
C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)N4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-ethoxy-3-methoxyphenyl)-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B254256.png)
![ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B254257.png)
![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)

![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B254260.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254261.png)

![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)





